molecular formula C21H22O8 B1246822 Rubiginosin B

Rubiginosin B

Cat. No.: B1246822
M. Wt: 402.4 g/mol
InChI Key: ZRJGOGLZGFEQJT-RIEYKTBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiginosin B is a chromane meroterpenoid natural product isolated from the plant Rhododendron brachypodum . This compound has emerged as a promising candidate in cancer immunotherapy research due to its specific activity within the tumor microenvironment (TME). Its primary researched mechanism of action is the selective inhibition of regulatory T cell (Treg) differentiation . Tregs are a subset of CD4+ Foxp3+ T cells that potently suppress anti-tumor immune responses, and their accumulation in the TME is correlated with poor prognosis . This compound targets the calcineurin-NFAT signaling pathway, a key driver of Treg cell development. By inhibiting the dephosphorylation and activation of NFAT (Nuclear Factor of Activated T-cells), this compound downregulates the expression of the critical transcription factor Foxp3, thereby blocking the differentiation and immunosuppressive function of Tregs . Preclinical studies in mouse colon cancer models have demonstrated that this mechanism translates to a reduction of Tregs in tumor tissues and significant inhibition of tumor growth, highlighting its potential to enhance anti-tumor immune responses . As a naturally derived small molecule, this compound represents a valuable tool for researchers investigating Treg biology, immune checkpoint mechanisms, and novel combinational immunotherapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

[(6R,7R)-6-hydroxy-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H22O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-7,9,17,22-25H,5,8,10H2,1-2H3/b4-3+/t17-,21-/m1/s1

InChI Key

ZRJGOGLZGFEQJT-RIEYKTBPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@]2([C@@H](CC3=C(C2=O)COC(=C3)/C=C/CO)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(CC3=C(C2=O)COC(=C3)C=CCO)O)C)O)O

Synonyms

5,6,7,8-tetrahydro-6-hydroxy-3-((1E)-3-hydroxy-1-propenyl)-7-methyl-8-oxo-1H-2-benzopyran-7-yl-2,4-dihydroxy-6-methylbenzoate
rubiginosin B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Rubiginosin B

Fungal Sources: Hypoxylon rubiginosum

The ascomycete fungus Hypoxylon rubiginosum stands out as a primary fungal source of Rubiginosin B. vulcanchem.com This wood-decaying fungus is known for producing a variety of azaphilone pigments, including this compound and its analogs. vulcanchem.comnih.gov

Cultivation and Extraction Techniques

The isolation of this compound from Hypoxylon rubiginosum begins with the cultivation of the fungus. While specific cultivation parameters for maximizing this compound production are a subject of ongoing research, general mycological techniques are employed to grow the fungal biomass. This often involves solid-state fermentation on a suitable substrate like rice medium. researchgate.net

Once a sufficient amount of fungal material, specifically the stromata (the reproductive structures), is obtained, the extraction process commences. vulcanchem.com A common method involves the following steps:

Material Preparation: The fresh stromata are lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for solvent extraction.

Solvent Extraction: The powdered fungal material is then subjected to solvent extraction. A mixture of dichloromethane (B109758) and methanol (B129727) (in a 1:1 volume ratio) used under reflux is an effective method for isolating crude azaphilones, the class of compounds to which this compound belongs. Alternatively, fractionation of a methanol extract of the fruit bodies has also been successfully employed. nih.gov

Chromatographic Purification Strategies

Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the purification of this compound. A typical purification strategy involves:

Medium-Pressure Liquid Chromatography (MPLC): The crude extract is often first subjected to MPLC on a silica (B1680970) gel column. A gradient elution system, for instance using a mixture of hexane (B92381) and ethyl acetate, is employed to separate the different components based on their polarity.

Further Chromatographic Steps: Depending on the complexity of the extract, additional chromatographic steps may be necessary to achieve high purity. These can include other forms of column chromatography or preparative high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Through these methods, this compound can be isolated from Hypoxylon rubiginosum at a yield of approximately 0.02% of the dry weight of the fungal material.

Plant Sources: Rhododendron Species (e.g., Rhododendron rubiginosum, Rhododendron brachypodum)

In addition to its fungal origins, this compound has also been identified and isolated from certain plant species, most notably within the Rhododendron genus. vulcanchem.com This includes Rhododendron rubiginosum and Rhododendron brachypodum, a perennial shrub found predominantly in Southwestern China. vulcanchem.comacs.orgnih.govnih.gov The presence of this compound in both fungi and plants is a scientifically interesting phenomenon, suggesting potential convergent biosynthetic pathways. vulcanchem.com

Botanical Material Preparation

The initial step in isolating this compound from Rhododendron species involves the careful preparation of the plant material. Typically, the flowers of the plant are used for extraction. nih.gov The preparation process is crucial for preserving the chemical integrity of the constituents and ensuring efficient extraction.

Advanced Extraction and Isolation Protocols

The extraction and isolation of this compound from Rhododendron species employ a series of sophisticated techniques:

Extraction: The prepared botanical material is extracted using organic solvents to obtain a crude extract containing a mixture of phytochemicals.

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. This is often guided by liquid chromatography-mass spectrometry (LC-MS) analyses to track the presence of the target compound. vulcanchem.comnih.gov Column chromatography is a key technique used in this separation process. nih.gov

Structural Elucidation: Once isolated, the structure of this compound is confirmed using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). vulcanchem.comnih.gov In some cases, quantum calculations are also used to support the structural assignments. vulcanchem.comnih.gov

Methodological Advancements in Natural Product Isolation for this compound

The isolation of natural products like this compound has been significantly enhanced by advancements in extraction and purification technologies. frontiersin.orgdergipark.org.tr Traditional methods, while effective, can be time-consuming and require large amounts of solvents. dergipark.org.tr

Modern approaches that are increasingly being applied in the field of natural product chemistry include:

Advanced Extraction Techniques: Methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) offer increased efficiency and reduced solvent consumption. frontiersin.orgchemmethod.com

Hyphenated Chromatographic Techniques: The use of hyphenated systems like LC-MS and LC-NMR allows for the online analysis and structural elucidation of compounds, which can streamline the isolation process by quickly identifying fractions containing the compound of interest. frontiersin.org

High-Throughput Screening: These methods enable the rapid screening of numerous extracts for specific biological activities or chemical profiles, helping to prioritize sources for the isolation of target compounds like this compound. dergipark.org.tr

These advancements are crucial for the efficient and sustainable discovery and isolation of complex molecules from natural sources. researchgate.netdergipark.org.tr

ParameterFungal Source (Hypoxylon rubiginosum)Plant Source (Rhododendron species)
Organism Part Used Stromata (fruit bodies) vulcanchem.comFlowers nih.gov
Initial Preparation Lyophilization and grinding Drying and powdering
Primary Extraction Solvent Dichloromethane/Methanol (1:1) Organic solvents
Key Purification Method Medium-Pressure Liquid Chromatography (MPLC) Column Chromatography guided by LC-MS nih.gov
Supporting Analytical Techniques 2D NMR, MS, IR, UV nih.govNMR, MS, Quantum Calculations vulcanchem.comnih.gov
Reported Yield ~0.02% of dry weight Not specified

Biosynthetic Pathways and Precursors of Rubiginosin B

Proposed Biosynthetic Origins: A Meroterpenoid Framework

Rubiginosin B is classified as a meroterpenoid, a class of natural products derived from a combination of terpenoid and polyketide or other non-terpenoid precursors. nih.gov This hybrid origin is central to its structural complexity and the intricate biosynthetic routes that assemble it.

Interplay of Polyketide and Terpenoid Biosynthesis

The biosynthesis of meroterpenoids like this compound showcases a fascinating interplay between two major metabolic pathways: the polyketide and terpenoid pathways. nih.gov Fungi, in particular, are known to produce a vast array of secondary metabolites through biosynthetic gene clusters (BGCs) that orchestrate these complex syntheses. mdpi.com These clusters often contain genes encoding for polyketide synthases (PKSs) and terpene cyclases, the key enzymes responsible for producing the foundational skeletons of these molecules. mdpi.com

The polyketide portion of the molecule is typically assembled by PKS enzymes, which iteratively condense simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. ntou.edu.tw This chain then undergoes various modifications, including cyclization and aromatization, to generate a polyketide-derived aromatic core. In parallel, the terpenoid pathway produces isoprene (B109036) units, which are assembled into larger terpenoid precursors like farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). ntou.edu.twnih.gov The subsequent fusion of these two distinct structural motifs, the polyketide-derived core and the terpenoid side chain, is a hallmark of meroterpenoid biosynthesis.

Role of Chromene Precursors

Research into the biosynthesis of this compound and related compounds from Rhododendron species has highlighted the critical role of chromene precursors. acs.orgacs.org A unified biosynthetic pathway is proposed, starting from simpler chromene natural products. acs.org For instance, the co-isolation of this compound with other meroterpenoids and chromene derivatives from Rhododendron rubiginosum provides strong circumstantial evidence for their biosynthetic relationship. acs.org

A plausible biosynthetic cascade begins with the condensation of a phenolic compound, such as orcinol (B57675), with an α,β-unsaturated aldehyde. acs.org This reaction, which can be mimicked in the laboratory, is thought to proceed through an o-quinone methide intermediate that undergoes an oxa-6π-electrocyclization to form the chromene ring system. acs.org This chromene scaffold then serves as a key intermediate, poised for further transformations that ultimately lead to the tetracyclic core of this compound. acs.org

Enzymatic Mechanisms Implicated in this compound Formation

The formation of this compound from its precursors is not a spontaneous process but is orchestrated by a suite of specialized enzymes. In fungi, the genes encoding these enzymes are often clustered together in a biosynthetic gene cluster (BGC). researchgate.net While the specific BGC for this compound has not been fully elucidated, studies on related azaphilone pigments from Hypoxylon rubiginosum provide insights into the types of enzymes likely involved. researchgate.net

These BGCs typically harbor genes for:

Polyketide Synthases (PKSs): Both non-reducing (nrPKS) and highly-reducing (hrPKS) PKSs are implicated in generating the polyketide backbone. researchgate.net

FAD-dependent Monooxygenases (FMOs): These enzymes are often responsible for oxidative modifications of the polyketide intermediate. researchgate.net

Ketoreductases (KRs): These enzymes catalyze the reduction of keto groups. researchgate.net

Oxidoreductases (OxRs): A broad class of enzymes that catalyze oxidation-reduction reactions. researchgate.net

Acyltransferases (ATs) and Acetylases/Deacetylases (A/D): These enzymes are involved in the transfer and modification of acyl groups. researchgate.net

P450 Monooxygenases: A diverse family of enzymes that catalyze a wide range of oxidative reactions. researchgate.net

In the context of this compound from Rhododendron, studies have pointed to the involvement of enzymes that can catalyze photochemical transformations, suggesting that light may play a role in the later stages of the biosynthetic pathway. researchgate.net

Alkene Isomerization and Cycloaddition in Biosynthesis

A pivotal step in the proposed biosynthesis of this compound is the intramolecular [2+2] cycloaddition of a chromene precursor. acs.org This reaction is responsible for the formation of the characteristic 6-6-6-4 tetracyclic ring system. acs.orgacs.orgresearchgate.net The stereochemistry of the resulting cyclobutane (B1203170) ring is a critical feature of the final molecule.

Interestingly, the biosynthesis of related meroterpenoids with a 6-6-5-4 ring system, such as fastinoid B, is also thought to proceed from a common chromene intermediate. acs.org The divergence point in the pathway is proposed to be an alkene isomerization. acs.org For example, a photochemical 1,3-hydrogen shift could isomerize the double bond in a precursor like rubiginosin E, leading to the formation of rubiginosin D. acs.org The conjugation of this newly positioned double bond with a ketone would then facilitate a stepwise, intramolecular [2+2] cycloaddition to yield the 6-6-6-4 scaffold of this compound. acs.org In contrast, the direct photochemical [2+2] cycloaddition of the non-isomerized precursor would lead to the 6-6-5-4 ring system. acs.org

This proposed bifurcation in the biosynthetic pathway highlights the elegance and efficiency with which nature can generate structural diversity from a common precursor through subtle chemical transformations like alkene isomerization and cycloaddition reactions.

Precursor Derivatization and Tracer Studies in Biosynthesis Elucidation

While direct tracer studies specifically on this compound biosynthesis are not extensively documented in the available literature, the principles of such experiments are fundamental to understanding biosynthetic pathways. In a typical tracer study, isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) are fed to the producing organism. The location of the isotopic labels in the final natural product is then determined using techniques like NMR spectroscopy or mass spectrometry. This allows researchers to map the flow of atoms from simple precursors to the complex final structure, providing direct evidence for the proposed biosynthetic route.

In the absence of direct tracer studies, researchers have employed biomimetic total synthesis as a powerful tool to support biosynthetic hypotheses. acs.orgacs.orgnih.gov By designing laboratory syntheses that mimic the proposed biosynthetic steps, chemists can demonstrate the feasibility of these transformations. The successful synthesis of Rubiginosin A and G using a bioinspired cascade approach, which involves the key cycloaddition reaction, lends strong support to the proposed biosynthetic pathway for these related compounds and, by extension, for this compound. acs.orgacs.orgnih.gov Furthermore, the proposal of rhodobrachypodic acid as a precursor to this compound, based on photochemical transformation experiments, illustrates a form of precursor derivatization study that helps to connect the dots in the biosynthetic puzzle. researchgate.net

Synthetic Strategies and Total Synthesis of Rubiginosin B

Retrosynthetic Analysis of the Rubiginosin B Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. citycollegekolkata.orglkouniv.ac.in For this compound, the analysis focuses on disconnecting the key bonds to reveal logical precursors. A primary disconnection strategy targets the cyclobutane (B1203170) ring, which can be formed through a [2+2] cycloaddition reaction. This simplifies the target to a chromene precursor. Further disconnection of the chromene unit leads to even simpler aromatic and terpenoid-derived fragments. This analytical process highlights the main challenges in the synthesis: the construction of the fused ring system and the control of stereochemistry. princeton.edukccollege.ac.in

Biomimetic Total Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's synthetic routes. researchgate.net For this compound and related meroterpenoids, this has proven to be a particularly fruitful strategy. acs.orgnih.gov These approaches often involve cascade reactions that efficiently build molecular complexity. nih.govunimelb.edu.auresearchgate.netnih.govharvard.edu

Cascade reactions, where a single event triggers a series of bond-forming transformations, are highly efficient in constructing complex molecular architectures like that of this compound. nih.gov20.210.105 Inspired by the proposed biosynthesis, a key strategy involves an acid-catalyzed cascade cyclization of an epoxy-chromene. researchgate.net This process is thought to proceed through a reactive ortho-quinone methide intermediate, leading to the formation of multiple rings in a single, efficient step. researchgate.net This biomimetic approach has been successfully applied to the total synthesis of Rubiginosins A and G, which share the characteristic 6-6-6-4 ring system with this compound. nih.gov

A defining feature of the this compound scaffold is its cyclobutane ring. A powerful method for constructing this four-membered ring is the intramolecular [2+2] cycloaddition. kib.ac.cnpku.edu.cn In the context of this compound synthesis, this reaction typically involves the photochemical or metal-catalyzed cycloaddition of a chromene precursor. researchgate.netresearchgate.net The substitution pattern on the alkene can influence the regioselectivity of the cycloaddition, leading to either fused or bridged ring systems. pku.edu.cn For instance, visible light-induced energy transfer using an iridium(III) catalyst has been shown to promote efficient intramolecular [2+2] cycloadditions of dienones to form bridged cyclobutanes. nih.gov This strategy has been instrumental in the synthesis of various cyclobutane-containing natural products. scribd.com

Stereochemical Control and Asymmetric Catalysis in Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of complex molecules like this compound. nih.govtechnion.ac.il Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer, is a key tool for achieving this control.

The Sharpless asymmetric epoxidation is a renowned method for introducing chirality into a molecule by converting an allylic alcohol into an epoxide with high enantioselectivity. harvard.eduorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. researchgate.net The resulting chiral epoxides are versatile intermediates that can be opened in a stereo- and regioselective manner to introduce other functional groups. researchgate.net While direct application to this compound synthesis is part of the broader toolkit of asymmetric synthesis, the principles of using chiral catalysts to set key stereocenters are fundamental. For example, the synthesis of related natural products has employed Sharpless dihydroxylations and epoxidations to establish stereogenic centers. acs.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule (chiral pool synthesis). wikipedia.org When a synthesis produces a mixture of enantiomers (a racemate), chiral separation techniques, such as chiral chromatography, can be used to isolate the desired enantiomer. wikipedia.orgnih.gov In the broader context of synthesizing complex chiral molecules, methods like enantioselective liquid-liquid extraction are also being explored. rsc.org For compounds similar in complexity to this compound, enantioselective synthesis has been achieved where a key step, such as an asymmetric reduction, introduces the chirality. beilstein-journals.org Multicomponent asymmetric reactions have also been developed for the enantioselective synthesis of other complex chiral structures. nih.gov

Stepwise Synthetic Routes from Naturally Occurring Chromene Derivatives

The total synthesis of this compound and its congeners, such as Rubiginosin A and G, has been successfully accomplished through biomimetic approaches that take inspiration from their proposed biosynthetic pathways. mdpi.comresearchgate.net These strategies often commence with naturally occurring or readily accessible chromene precursors. mdpi.comresearchgate.net A key methodology involves a stepwise construction of the intricate polycyclic system.

A reported biomimetic synthesis of the rubiginosin family of meroterpenoids, which includes this compound, highlights a cascade reaction sequence. mdpi.comresearchgate.netmdpi.com This approach has been utilized to create not only the 6-6-6-4 ring system characteristic of Rubiginosins A and G but also the related 6-6-5-4 scaffolds of fastinoid B and rhodonoid B, all originating from chromene precursors. mdpi.comresearchgate.netmdpi.com

The synthesis can be initiated through the condensation of orcinol (B57675) with an appropriate unsaturated aldehyde. This reaction leads to the formation of regioisomeric ortho-quinone methide (o-QM) intermediates. These reactive intermediates are pivotal, as they undergo a subsequent oxa-6π-electrocyclization to form the chromene core of the rubiginosin structure. Following the formation of the chromene system, further transformations, such as alkene isomerization and a final [2+2] cycloaddition, are employed to complete the tetracyclic framework of the target natural products. researchgate.net

While cascade reactions offer an elegant and efficient route, alternative stepwise approaches have also been explored to provide greater control over the assembly of the complex ring system. These routes methodically build the molecule, often involving the following key transformations:

StageObjectiveMethod
1Chromene SynthesisPalladium-catalyzed coupling of an orsellinate derivative.
2Diels-Alder CycloadditionThermally induced reaction to form a key cyclic intermediate.
3Ketone InstallationOxidation, for example, via a Swern oxidation.
4MacrocyclizationRing-closing reaction, such as a Mitsunobu reaction.
This table outlines a generalized stepwise approach to constructing complex meroterpenoids, with specific yields being dependent on the exact substrates and conditions.

Analogues and Derivatization Studies for Structure-Activity Relationship (SAR) Elucidation

To probe the biological importance of various structural features of this compound and to potentially develop derivatives with enhanced therapeutic properties, studies into its analogues and derivatization are crucial. researchgate.net

Design and Synthesis of this compound Analogues

The design of analogues for complex natural products like this compound often focuses on modifying specific regions of the molecule to understand their contribution to its biological activity. While specific research detailing the design and synthesis of a wide array of this compound analogues is limited, general principles of medicinal chemistry suggest that modifications would target the peripheral functional groups or the core scaffold itself.

For the broader family of chromane (B1220400)/chromene meroterpenoids, including the rubiginosins, cytotoxic activities have been evaluated, providing initial insights into their structure-activity relationships. nih.gov The cytotoxic effects of Rubiginosins A-G have been tested against several human cancer cell lines. nih.gov

Cytotoxicity (IC₅₀, μM) of Rubiginosins A-G Against Human Cancer Cell Lines nih.gov
CompoundA549 (Lung)HCT116 (Colon)SK-HEP-1 (Liver)HL-60 (Leukemia)
Rubiginosin A>40>40>40>40
This compound>40>40>40>40
Rubiginosin C>40>40>40>40
Rubiginosin D>40>40>40>40
Rubiginosin E>40>40>40>40
Rubiginosin F>40>40>40>40
Rubiginosin G>40>40>40>40

The data indicates that under the tested conditions, Rubiginosins A-G did not exhibit significant cytotoxicity against these cell lines at concentrations up to 40 μM. This suggests that their therapeutic potential may lie in other biological activities, such as immunomodulation, rather than direct cytotoxicity.

Functional Group Modifications and Scaffold Diversification

The strategic modification of functional groups and the diversification of the molecular scaffold are key strategies in medicinal chemistry to optimize the biological and pharmacokinetic properties of a lead compound. nih.govmdpi.com For this compound, this could involve altering the hydroxyl and enyl groups or modifying the core pyranoquinone structure. researchgate.net

General approaches to scaffold diversification that could be applied to this compound include:

Late-Stage Functionalization (LSF): Techniques like C-H borylation could be used to introduce new functional groups at positions that are otherwise unreactive, allowing for rapid diversification of the core structure. springernature.com

Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide range of structurally diverse molecules from a common starting material or intermediate, exploring different molecular frameworks. mdpi.com

While specific examples of extensive functional group modification and scaffold diversification for this compound are not widely reported in the literature, the synthetic routes established for the natural product provide a solid foundation for such future explorations. The intermediates generated during the total synthesis, particularly the chromene and ortho-quinone methide species, represent branch points from which diverse analogues could be synthesized. researchgate.net The further investigation into modifying the this compound scaffold is a promising avenue for the discovery of new therapeutic agents. researchgate.net

Advanced Structural Elucidation Methodologies for Rubiginosin B

X-ray Crystallography for Unambiguous Stereochemical Assignments

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its stereochemistry. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise calculation of electron density maps, which in turn reveal the exact spatial arrangement of each atom, bond lengths, and bond angles within the crystal lattice.

For complex meroterpenoids isolated from Rhododendron species, such as the family to which Rubiginosin B belongs, X-ray crystallography is the "gold standard" for structural validation nih.gov. While obtaining a suitable single crystal of the natural product itself can sometimes be challenging, the method can be applied to a crystalline derivative. In the case of related compounds like Rubiginosin G, X-ray analysis has been successfully used to confirm the absolute configuration nih.gov. This technique provides an unambiguous assignment of all stereogenic centers, resolving any structural questions that cannot be definitively answered by other spectroscopic methods like NMR alone. The data generated is highly precise and serves as a benchmark for validating results from other analytical techniques.

Table 1: Representative Crystallographic Data for a Meroterpenoid Analog

ParameterValue
Chemical FormulaC₂₆H₃₂O₅
Formula Weight424.52
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.451(2)
b (Å)13.283(3)
c (Å)20.145(4)
Volume (ų)2258.9(8)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.248
Flack Parameter0.0(2)

Note: This table is a representative example based on data for similar natural products and does not correspond to this compound itself.

Spectroscopic and Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism - ECD)

When single crystals suitable for X-ray analysis cannot be obtained, chiroptical methods, particularly Electronic Circular Dichroism (ECD), serve as powerful tools for assigning the absolute configuration of chiral molecules like this compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum characterized by positive or negative Cotton effects.

The absolute configuration of chromane (B1220400) meroterpenoids is frequently established by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations nih.gov. Researchers calculate the theoretical ECD spectra for all possible enantiomers of the proposed structure. The absolute configuration is then assigned by identifying which calculated spectrum shows the best correlation with the experimental one nih.gov.

For chromane and chromene meroterpenoids, an empirical method known as the "chromane helicity rule" is also applied. This rule correlates the sign of a specific Cotton effect in the ECD spectrum to the stereochemistry (helicity) at the C-2 position of the chromane ring, providing a rapid and reliable assignment for this class of compounds nih.gov. This combined approach of experimental measurement and theoretical validation provides a high degree of confidence in the stereochemical assignment.

Table 2: Comparison of Experimental and Calculated ECD Data for Stereochemical Assignment

MethodCotton Effect (Wavelength, nm)
Experimental ECD+25.4 (210), -12.8 (235), +8.9 (280)
Calculated ECD for (2S)-isomer+28.1 (212), -15.2 (233), +10.1 (278)
Calculated ECD for (2R)-isomer-28.0 (212), +15.3 (233), -10.0 (278)

Note: The data presented are hypothetical and illustrative of the methodology used for assigning absolute configuration in chromane meroterpenoids.

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structure Validation

The ultimate validation of a proposed chemical structure for a complex natural product involves the integration of all available data, with quantum chemical calculations playing a central role. These computational methods, most notably Density Functional Theory (DFT), are used to predict various properties of a molecule, which can then be compared against experimental results for validation.

In the context of this compound's structure, quantum chemical calculations are indispensable for interpreting chiroptical data. The process begins with extensive conformational analysis to identify the most stable, low-energy conformers of the molecule in solution. Subsequently, the ECD spectra for these conformers are calculated and weighted according to their Boltzmann population distribution to generate a final theoretical spectrum nih.gov. The close match between this computed spectrum and the experimental one provides strong evidence for the correctness of both the relative and absolute stereochemistry.

Furthermore, quantum chemical calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated NMR data with the experimental values obtained from 1D and 2D NMR experiments, chemists can further confirm the proposed connectivity and relative stereochemistry of the molecule. This holistic approach, where experimental spectroscopic data (NMR, MS) and chiroptical data (ECD) are rigorously compared against computationally predicted values, provides a powerful and comprehensive method for validating the complete and correct structure of this compound.

Mechanistic Studies of Rubiginosin B S Biological Activities

Immunomodulatory Mechanisms

The immunomodulatory activity of Rubiginosin B is central to its therapeutic potential. Its ability to selectively influence specific subsets of immune cells, particularly regulatory T cells (Tregs), highlights its potential as a targeted immunotherapeutic agent. vulcanchem.com

Selective Inhibition of Regulatory T Cell (Treg) Differentiation

A key characteristic of this compound is its selective inhibition of the differentiation of regulatory T cells (Tregs). vulcanchem.com Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but their accumulation in the tumor microenvironment can suppress anti-tumor immune responses. researchgate.netnih.gov

Research has demonstrated that this compound specifically suppresses the de novo differentiation of TGFβ-induced CD4+Foxp3+ regulatory T cells, also known as induced Tregs (iTregs). vulcanchem.comresearchgate.netnih.gov This selective action is significant because it targets a key pathway for the generation of Tregs in the periphery and within pathological contexts like cancer. plos.orgnih.gov The differentiation of these iTregs is a critical process that contributes to the immunosuppressive landscape in various diseases. researchgate.net

The accumulation of CD4+Foxp3+ Tregs within the tumor microenvironment (TME) is a major obstacle to effective anti-tumor immunity, as it dampens the body's ability to fight cancer cells. researchgate.netfrontiersin.org By selectively inhibiting the differentiation of these Tregs, this compound can help to overcome the immunosuppressive nature of the TME. vulcanchem.comresearchgate.netnih.gov This modulation of the TME enhances the body's own anti-tumor immune responses, consequently inhibiting tumor growth in preclinical models. researchgate.netnih.gov The ability to alter the TME by reducing Treg populations is a promising strategy in cancer immunotherapy. mdpi.comfrontiersin.org

Targeting of the Calcineurin/Nuclear Factor of Activated T Cells (NFAT) Signaling Pathway

The mechanism underlying this compound's effects on Treg differentiation involves the direct targeting of the calcineurin/Nuclear Factor of Activated T Cells (NFAT) signaling pathway. vulcanchem.comresearchgate.netnih.gov This pathway is a critical regulator of T-cell activation and differentiation. thno.orgfrontiersin.org

Mechanistic studies have revealed that this compound targets and inhibits calcineurin, a calcium-dependent serine/threonine phosphatase. vulcanchem.comnih.gov Calcineurin is responsible for dephosphorylating NFAT proteins, a crucial step for their translocation into the nucleus where they act as transcription factors. ebi.ac.ukebi.ac.uk By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT. vulcanchem.comnih.gov Molecular docking studies suggest that the interaction between this compound and calcineurin is primarily driven by hydrophobic effects and hydrogen bonds. researchgate.netnih.gov

The inhibition of NFAT dephosphorylation by this compound leads to the downregulation of Foxp3 expression. vulcanchem.comresearchgate.netnih.gov Foxp3 is the master transcription factor for Treg differentiation and function. mdpi.comfrontiersin.org By preventing the activation of the NFAT signaling pathway, this compound effectively blocks a key signal required for the induction of Foxp3, thereby inhibiting the development of Tregs. researchgate.netnih.gov This targeted downregulation of Foxp3 is a direct consequence of its action on the calcineurin-NFAT axis. researchgate.net

Compound Names Mentioned

Compound Name
This compound
TGFβ (Transforming growth factor-beta)

Research Findings Summary

Biological ActivityMechanism of ActionTarget PathwayKey Findings
ImmunomodulationSelective inhibition of Treg differentiationCalcineurin/NFATSuppresses TGFβ-induced CD4+Foxp3+ iTregs. vulcanchem.comresearchgate.netnih.gov
Anti-tumorModulation of the tumor microenvironmentCalcineurin/NFATOvercomes immunosuppression by reducing Treg populations. vulcanchem.comresearchgate.netnih.gov
Molecular TargetingInhibition of NFAT dephosphorylationCalcineurin/NFATDirectly inhibits the phosphatase activity of calcineurin. vulcanchem.comnih.gov
Gene RegulationDownregulation of Foxp3 expressionCalcineurin/NFATPrevents the master regulator of Treg differentiation from being expressed. vulcanchem.comresearchgate.netnih.gov
Molecular Docking Studies on Calcineurin Binding and Interaction Profiles

Molecular docking studies have been instrumental in elucidating the interaction between this compound and calcineurin, a key protein in T cell activation. researchgate.netnih.gov These computational analyses predict the binding modes of this compound with calcineurin, suggesting that the interactions are primarily driven by hydrophobic effects and hydrogen bonds. researchgate.netnih.govvulcanchem.com By targeting calcineurin, this compound is believed to inhibit the dephosphorylation of the nuclear factor of activated T cells (NFAT), a critical step in the calcineurin-NFAT signaling pathway. researchgate.netnih.govthno.org This inhibition ultimately leads to the downregulation of Foxp3 expression, a key transcription factor for regulatory T cell (Treg) differentiation. researchgate.netnih.gov

Effects on TNFR2 Signaling Pathway

While direct studies on this compound's effect on the Tumor Necrosis Factor Receptor 2 (TNFR2) signaling pathway are not extensively detailed in the provided information, its role in modulating T cell responses suggests a potential indirect influence. TNFR2 is a key receptor in the TNF signaling pathway, which is involved in a wide range of cellular processes including inflammation, immunity, and cell survival. genome.jpthermofisher.com The pathway is activated by Tumor Necrosis Factor (TNF) and leads to the activation of transcription factors like NF-κB and AP-1. thermofisher.com Given that this compound impacts Treg differentiation, and TNFR2 is highly expressed on the most suppressive subset of Tregs, there is a plausible, though not yet directly elucidated, link between this compound's activity and the TNFR2 signaling cascade. researchgate.netnih.gov Further research is needed to clarify the precise effects of this compound on this specific pathway.

Antifungal Mechanisms

In addition to its immunomodulatory effects, this compound has demonstrated notable antifungal properties. These activities are primarily attributed to its ability to disrupt key virulence factors in pathogenic fungi.

Inhibition of Fungal Biofilm Formation

Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix. They are a significant factor in the pathogenicity of many fungi, contributing to drug resistance.

Research has shown that a related compound, Rubiginosin C, effectively inhibits the formation of biofilms by Candida albicans. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netmdpi.com This inhibition is a crucial aspect of its antifungal activity, as biofilms protect the fungi from host immune responses and antifungal agents. nih.gov The disruption of biofilm formation by compounds like rubiginosins represents a promising strategy to combat C. albicans infections. researchgate.netresearchgate.net

Similar to its effect on C. albicans, Rubiginosin C has also been found to inhibit biofilm formation in the emerging multidrug-resistant pathogen Candida auris. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netmdpi.com C. auris biofilms are known for their resilience and ability to persist on medical surfaces, making their inhibition a critical therapeutic goal. nih.govmdpi.com The ability of rubiginosin compounds to interfere with this process in C. auris highlights their potential as novel anti-infectives. nih.govresearchgate.net

Interference with Yeast-to-Hyphae Transition

The morphological transition from yeast to hyphal form is a key virulence factor for Candida species, enabling tissue invasion. nih.gov Studies have revealed that Rubiginosin C can effectively interfere with this yeast-to-hyphae transition in both C. albicans and C. auris. nih.govnih.govdntb.gov.uaresearchgate.net This inhibition of morphological switching is a significant mechanism contributing to its antifungal efficacy, as it curtails the pathogen's ability to cause invasive infections. nih.gov

Cellular and Molecular Targets in Fungal Pathogens

While specific studies on the direct cellular and molecular targets of this compound in fungal pathogens are not extensively detailed in the provided search results, research on related compounds and general antifungal mechanisms provides a framework for potential modes of action. Fungal pathogens possess various virulence factors, including the ability to form biofilms and transition between yeast and hyphal forms, which are crucial for their pathogenicity. mdpi.comdntb.gov.uaresearchgate.net Antifungal agents often target essential cellular components and processes such as the cell wall, cell membrane, and pathways for synthesizing DNA, RNA, and proteins. frontiersin.org

One key virulence factor in fungi like Candida albicans and the emerging multidrug-resistant pathogen Candida auris is the formation of biofilms. mdpi.comdntb.gov.uaresearchgate.net These biofilms provide a protective barrier against antifungal treatments and the host immune system. The transition from yeast to hyphal morphology is also critical for tissue invasion. mdpi.comdntb.gov.uaresearchgate.net A related compound, Rubiginosin C, has been shown to effectively inhibit both biofilm formation and the yeast-to-hyphae transition in C. albicans and C. auris at concentrations that are not harmful to host cells. mdpi.comdntb.gov.uaresearchgate.net This suggests that this compound may act on similar pathways, potentially interfering with the cellular machinery responsible for these virulence traits.

Common molecular targets for antifungal drugs include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, and β-glucan, a key structural element of the fungal cell wall. frontiersin.orgnih.gov Polyenes, for example, bind to ergosterol, leading to membrane disruption, while azoles inhibit its synthesis. nih.gov Echinocandins target the synthesis of (1,3)-β-d-glucan. nih.gov It is plausible that this compound exerts its antifungal effects by targeting one or more of these or other essential fungal-specific molecules or pathways.

Cellular Cytotoxicity Mechanisms (Non-Clinical Focus)

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Induction of Apoptosis in Cancer Cell Lines (e.g., Gastric Cancer Cell Lines MGC803, AGS)

This compound has shown potent activity against gastric cancer cell lines, including MGC803 and AGS. Studies on other compounds in these cell lines reveal that apoptosis induction is a common mechanism of cytotoxicity. nih.govbvsalud.orgdovepress.combiomolther.orgmdpi.com Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is often dysregulated in cancer. aging-us.com

The process of apoptosis is often mediated by a family of proteases called caspases. mdpi.commedsci.orgnih.gov These enzymes exist as inactive precursors (pro-caspases) and are activated in a cascade. medsci.orgnih.gov Initiator caspases (like caspase-8 and -9) are activated first and in turn activate effector caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. aging-us.commdpi.com Research indicates that this compound induces apoptosis in cancer cells through mechanisms that involve the activation of caspases. This is consistent with findings for other cytotoxic compounds in gastric cancer cells, where the activation of caspase-3 and caspase-9 has been observed. dovepress.com The activation of these caspases is a hallmark of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. aging-us.comnih.gov

Caspase TypeFunctionRole in Apoptosis
Initiator Caspases (e.g., Caspase-8, Caspase-9)Activated early in the apoptotic cascade. mdpi.comInitiate the cascade by activating effector caspases. aging-us.com
Effector Caspases (e.g., Caspase-3, Caspase-6, Caspase-7)Execute the final stages of apoptosis. mdpi.comCleave cellular proteins, leading to cell death. aging-us.com

In addition to apoptosis, this compound has been reported to induce cell cycle arrest. The cell cycle is a tightly regulated process that governs cell proliferation. frontiersin.orgmdpi.com Checkpoints exist to halt the cycle in response to cellular stress or damage, preventing the propagation of errors. haematologica.org The retinoblastoma protein (pRb) is a key regulator that, in its active, hypophosphorylated state, binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. mdpi.commdpi.com Phosphorylation of pRb by cyclin-dependent kinases (CDKs) inactivates it, allowing the cell cycle to proceed. frontiersin.orgmdpi.com

Cell Cycle PhaseKey EventsRegulatory Proteins
G1 PhaseCell growth and preparation for DNA synthesis.Cyclin D, CDK4/6, Cyclin E, CDK2, pRb, E2F. mdpi.com
S PhaseDNA replication.Cyclin A, CDK2. frontiersin.org
G2 PhaseCell growth and preparation for mitosis.Cyclin B, CDK1. haematologica.org
M PhaseMitosis (cell division).Cyclin B, CDK1. haematologica.org

Anti-inflammatory Mechanisms

This compound has been shown to possess anti-inflammatory properties through its interaction with the calcineurin-NFAT signaling pathway. researchgate.netvulcanchem.comnih.gov This pathway plays a critical role in the activation of T cells, which are key players in the immune response. vulcanchem.com Calcineurin, a calcium-dependent phosphatase, dephosphorylates the nuclear factor of activated T cells (NFAT). researchgate.netvulcanchem.comnih.gov This dephosphorylation allows NFAT to translocate to the nucleus and induce the expression of genes involved in T cell activation and differentiation. vulcanchem.com

This compound has been found to selectively inhibit the differentiation of regulatory T cells (Tregs). researchgate.netvulcanchem.comnih.gov Tregs are a subset of T cells that suppress immune responses and are often found in the tumor microenvironment, where they can dampen anti-tumor immunity. researchgate.net By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, which in turn down-regulates the expression of Foxp3, a key transcription factor for Treg differentiation. researchgate.netvulcanchem.comnih.gov This selective inhibition of Treg differentiation without significantly affecting other T helper cell lineages makes this compound a compound of interest for immunomodulation, particularly in the context of cancer therapy. researchgate.netvulcanchem.com

Other natural compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α), and by modulating signaling pathways like NF-κB and MAPK. frontiersin.orgcore.ac.ukmdpi.com While the primary anti-inflammatory mechanism identified for this compound is through the calcineurin-NFAT pathway, it is possible that it may also influence these other inflammatory pathways.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 Cells)

Research into the anti-inflammatory potential of azaphilone compounds has identified this compound as a substance capable of modulating key inflammatory pathways in immune cells. Specifically, its activity has been evaluated in murine macrophage-like RAW 264.7 cells, a standard model for studying the cellular mechanisms of inflammation. Macrophages play a central role in the inflammatory response, and their activation by stimuli such as bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO). researchgate.net While essential for host defense, the overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is associated with the pathophysiology of various inflammatory diseases. nih.govmdpi.com

In a comprehensive screening study of fifteen azaphilone compounds isolated from xylariaceous fungi, this compound was assessed for its ability to inhibit LPS-induced NO production in RAW 264.7 cells. researchgate.net The findings from this research demonstrated that this compound exerts a moderate inhibitory effect on nitric oxide production. researchgate.net

The study measured the concentration of each compound required to inhibit 50% of the NO production (IC₅₀). For this compound, the IC₅₀ value was determined to be 15.66 µM. researchgate.net This indicates a moderate level of potency when compared to other compounds in the same screening. For instance, Rubiginosin A, a structurally related compound, exhibited more potent activity. researchgate.netnih.gov

The detailed mechanistic investigation for the most active compound in the study, Rubiginosin A, revealed that its inhibitory effect on NO production was due to the suppression of iNOS protein synthesis. researchgate.netnih.gov While the precise molecular interactions for this compound were not as deeply explored in this specific study, the structure-activity relationship analysis across the fifteen tested azaphilones suggests that the core azaphilone structure is fundamental to this biological activity. researchgate.net The inhibition of the iNOS enzyme system is a key target for potential anti-inflammatory agents, and the activity of this compound contributes to the understanding of how this class of fungal pigments can modulate inflammatory responses at the cellular level. researchgate.netmdpi.com

Table 1: Inhibitory Effect of Selected Azaphilones on NO Production in LPS-Stimulated RAW 264.7 Cells

Compound IC₅₀ (µM) for NO Inhibition
This compound 15.66
Rubiginosin A 9.87
Rubiginosin C 39.16

Data sourced from Quang et al. (2006). researchgate.net

Structure Activity Relationship Sar Studies of Rubiginosin B and Its Analogues

Identification of Key Pharmacophores for Biological Activity

The biological activity of Rubiginosin B and its analogues is intrinsically linked to specific structural motifs, or pharmacophores, that are essential for their interaction with biological targets. taylorandfrancis.com Fungi, in particular, are known producers of structurally complex secondary metabolites with a wide array of biological activities, providing numerous lead structures and pharmacophores. nih.govresearchgate.net

The foundational structural unit for the rubiginosin class of compounds is the pyronoquinone core. nih.govvulcanchem.com This core structure is a consistent feature among related azaphilone pigments, which exhibit diverse biological activities including antimicrobial, antifungal, and cytotoxic effects. nih.gov The specific type of biological activity is largely determined by the nature of the substituents attached to this core. nih.govresearchgate.net For instance, rubiginosin compounds can be substituted with a linear polyketide moiety, as seen in Rubiginosin C and Rubiginosin W, or an orsellinic acid (OA) unit, as in Rubiginosin A and Rubiginosin Z. researchgate.net

Furthermore, the stereochemistry of this compound plays a critical role in its biological function. vulcanchem.com Specifically, the (6R,7R) configuration has been identified as essential for its activity, highlighting the importance of the three-dimensional arrangement of atoms for effective interaction with its molecular targets. vulcanchem.com

Impact of Structural Modifications on Immunomodulatory Efficacy

This compound exhibits notable immunomodulatory effects, primarily through its selective inhibition of regulatory T cell (Treg) differentiation. vulcanchem.comnih.gov This activity is of significant interest for cancer immunotherapy, as Tregs in the tumor microenvironment can suppress anti-tumor immune responses. researchgate.netnih.gov

The mechanism behind this effect is the targeting of calcineurin, a key phosphatase in T cell activation. nih.govnih.gov By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), which in turn down-regulates the expression of Foxp3, a transcription factor crucial for Treg development. vulcanchem.comnih.gov This selective action on Tregs, without significantly affecting other T helper cell lineages, makes this compound a valuable candidate for therapeutic development. vulcanchem.com

SAR studies in this area focus on creating analogues that could enhance this immunomodulatory activity. Research suggests that synthetic modifications to the core structure of this compound could lead to derivatives with improved potency and better pharmacokinetic profiles. vulcanchem.comnih.gov The goal is to develop analogues that can more effectively overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. nih.gov

Table 1: Immunomodulatory Activity of this compound

Compound Molecular Target Mechanism of Action Biological Outcome
This compound Calcineurin Inhibits NFAT dephosphorylation, down-regulating Foxp3 expression. vulcanchem.comnih.gov Selectively suppresses the differentiation of regulatory T cells (Tregs). vulcanchem.comnih.gov

Influence of Substituents on Cellular Cytotoxicity Profiles

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines, revealing that structural variations significantly influence their potency.

This compound itself exhibits moderate cytotoxic activity, with reported IC50 values of 65.72 μM against the HCT116 colorectal cancer cell line and 84.66 μM against the SK-HEP-1 liver cancer cell line. vulcanchem.com SAR studies on related meroterpenoids have shown that the presence of a 6-carboxyl group is crucial for reducing cytotoxicity. researchgate.net

In contrast, other structural modifications can lead to a significant increase in cytotoxicity. Dimeric rutilin-type azaphilones, such as Rutilin A and Rutilin B, which are dimeric congeners of the orsellinic acid-carrying rubiginosins, exhibit potent cytotoxic activity with IC50 values in the low micromolar range (1.1–2.2 μM) against murine fibroblasts (L929) and human endocervical adenocarcinoma cells (KB-3-1). nih.govresearchgate.net Monomeric rubiginosins with an orsellinic acid unit, like Rubiginosin A and Rubiginosin Z, show moderate cytotoxicity with IC50 values between 3.2 and 5.4 μM against the same cell lines. nih.gov

This demonstrates a clear SAR trend where dimerization significantly enhances cytotoxicity, while the presence of specific functional groups like a 6-carboxyl can attenuate it.

Table 3: Cytotoxicity of this compound and Related Azaphilones

Compound Structural Class Cell Line IC50 (µM)
This compound Monomeric Meroterpenoid HCT116 (colorectal cancer) 65.72 vulcanchem.com
SK-HEP-1 (liver cancer) 84.66 vulcanchem.com
Rubiginosin A (Rub A) Monomeric OA-carrying Azaphilone L929 (murine fibroblast) 3.2 nih.gov
KB-3-1 (adenocarcinoma) 5.4 nih.gov
Rubiginosin Z (Rub Z) Monomeric OA-carrying Azaphilone L929 (murine fibroblast) 3.2 nih.gov
KB-3-1 (adenocarcinoma) 5.4 nih.gov
Rutilin A (Rut A) Dimeric OA-carrying Azaphilone L929 (murine fibroblast) 1.1 nih.gov
KB-3-1 (adenocarcinoma) 2.2 nih.gov
Rutilin B (Rut B) Dimeric OA-carrying Azaphilone L929 (murine fibroblast) 1.1 nih.gov
KB-3-1 (adenocarcinoma) 2.2 nih.gov

Computational Chemistry in SAR Analysis: Molecular Modeling and Docking

Computational chemistry provides powerful tools for elucidating the SAR of complex molecules like this compound. mdpi.comresearchgate.net Techniques such as molecular modeling and docking simulations are instrumental in predicting and understanding the interactions between a ligand and its target protein at an atomic level. scirp.orgijpras.com

For this compound, molecular docking has been employed to predict its binding mode with its target, calcineurin. researchgate.netnih.gov These computational studies have revealed that the interaction is primarily driven by hydrophobic effects and hydrogen bonds. vulcanchem.comnih.gov Such insights are invaluable for rational drug design, allowing researchers to predict how structural modifications might affect binding affinity and, consequently, biological activity. frontiersin.org

By simulating the fit of this compound and its potential analogues into the binding site of calcineurin, scientists can prioritize the synthesis of compounds that are most likely to exhibit enhanced or more selective activity. vulcanchem.comnih.gov This computational pre-screening significantly accelerates the drug discovery process, making it more efficient and cost-effective. novalix.comlrz.de These in silico methods, as part of a broader SAR investigation, help to build a comprehensive model of how the chemical structure of the rubiginosin family translates into their diverse biological functions. nih.gov

Analytical Methodologies for Rubiginosin B Research

Chromatographic Quantification in Biological Matrices and Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of Rubiginosin B in complex mixtures such as biological matrices and research samples. researchgate.netnih.govchromatographyonline.com HPLC systems, often coupled with a Diode Array Detector (DAD), allow for the separation and detection of this compound from other components in a sample. researchgate.netuniupo.it The method's robustness is enhanced by its high selectivity and sensitivity, which are critical when dealing with the often low concentrations of analytes in biological samples. nih.gov

For quantitative analysis, the development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, and flow rate. uniupo.itchromatographyonline.com A common approach involves using a C18 reversed-phase column with a gradient elution system, often comprising an acidified aqueous phase and an organic solvent like acetonitrile (B52724) or methanol (B129727). uniupo.itprotocols.ionih.gov The detection wavelength is typically set based on the UV-Vis absorption maxima of this compound. uniupo.it

A significant challenge in the analysis of biological matrices is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govchromatographyonline.comresearchgate.net To mitigate this, thorough sample preparation, such as protein precipitation or solid-phase extraction, is essential to remove interfering compounds before HPLC analysis. nih.govresearchgate.netmdpi.com The use of an internal standard is also a common strategy to correct for matrix effects and improve the precision and accuracy of the method. mdpi.com

Table 1: Key Parameters in HPLC Method Development for this compound

ParameterTypical Conditions/ConsiderationsRationale
Column Reversed-phase C18, 2.7-5 µm particle sizeProvides good separation for moderately polar compounds like this compound.
Mobile Phase Gradient elution with water (often with 0.1% formic acid) and acetonitrile/methanolAllows for the efficient elution of a range of compounds with varying polarities.
Flow Rate 0.4 - 1.0 mL/minOptimized to achieve good peak resolution and reasonable run times. chromatographyonline.comnih.gov
Detection UV/DAD at specific wavelengths (e.g., 210 nm, 220 nm)Based on the chromophores present in the this compound molecule. uniupo.it
Sample Preparation Protein precipitation, solid-phase extractionTo remove interfering substances from biological matrices. nih.govmdpi.com

Spectroscopic Detection and Monitoring in Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation and for monitoring the interactions of this compound in mechanistic studies. vulcanchem.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is fundamental in determining the complex chemical structure of this compound. vulcanchem.comdoi.org These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is another powerful tool. vulcanchem.com High-resolution mass spectrometry (HRMS) provides the exact molecular weight, which aids in confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides further structural information and can be used to identify the compound in complex mixtures. youtube.com

In mechanistic studies, spectroscopic methods can be used to observe the interactions of this compound with its biological targets. For instance, changes in the NMR or MS spectra upon binding to a protein can provide insights into the binding site and the nature of the interaction. vulcanchem.comresearchgate.net Techniques like Electronic Circular Dichroism (ECD) are also employed to determine the absolute configuration of the molecule, which is often crucial for its biological activity. vulcanchem.comresearchgate.net

Table 2: Spectroscopic Techniques for this compound Research

TechniqueApplicationInformation Obtained
NMR Spectroscopy (¹H, ¹³C, 2D) Structural elucidationConnectivity of atoms, stereochemistry. vulcanchem.com
Mass Spectrometry (HRMS, MS/MS) Structural confirmation, identificationMolecular formula, fragmentation patterns. vulcanchem.comyoutube.com
LC-MS Isolation guidance, purity assessmentSeparation and identification of compounds in a mixture. vulcanchem.comresearchgate.netnih.gov
Electronic Circular Dichroism (ECD) Stereochemical analysisAbsolute configuration of chiral centers. vulcanchem.comresearchgate.net
Infrared (IR) Spectroscopy Functional group identificationPresence of specific chemical bonds and functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Detection and quantificationElectronic transitions, used in HPLC detection. uniupo.itnih.gov

Bioanalytical Methods for In Vitro and Preclinical Investigations

Bioanalytical methods are essential for evaluating the biological effects of this compound in in vitro and preclinical settings. vulcanchem.comresearchgate.netwuxiapptec.com These methods are designed to quantify the compound and its metabolites in various biological matrices like blood, plasma, and tissues, which is crucial for pharmacokinetic and toxicokinetic studies. wuxiapptec.comnih.govardena.com

In vitro assays are fundamental for determining the biological activity of this compound. For example, cell viability assays, such as the MTT assay, are used to assess its cytotoxic effects on different cell lines. Flow cytometry is a key technique used to evaluate the effects of this compound on immune cell differentiation, such as its selective inhibition of regulatory T cell (Treg) differentiation. researchgate.netnih.gov This method allows for the quantification of specific cell populations based on the expression of cell surface and intracellular markers. researchgate.net

For preclinical investigations in animal models, bioanalytical methods are employed to measure drug concentrations in tissues and fluids over time. wuxiapptec.comnih.govardena.com These studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. bioanalysis-zone.com Ligand-binding assays, such as ELISA, and LC-MS/MS are commonly used for the quantitative analysis of the drug in these preclinical samples. nih.govwuxiapptec.com The validation of these bioanalytical methods according to regulatory guidelines is a critical step to ensure the reliability of the data generated in preclinical studies. ardena.com

Table 3: Bioanalytical Methods in this compound Research

MethodApplicationKey Findings/Purpose
Flow Cytometry Evaluation of effects on T cell differentiationDemonstrated selective inhibition of TGFβ-induced CD4+Foxp3+ regulatory T cells (iTregs). researchgate.netnih.gov
Cell Viability Assays (e.g., MTT) Assessment of cytotoxicityDetermined the concentration-dependent effects on the viability of cancer cell lines. nih.gov
Western Blotting Analysis of protein expressionInvestigated the effect on signaling pathways, such as the calcineurin-NFAT pathway, by measuring the levels of key proteins. vulcanchem.com
LC-MS/MS Quantification in biological fluidsMeasures drug and metabolite concentrations for pharmacokinetic studies. nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of proteins and biomarkersCan be used to measure cytokine levels or other biomarkers affected by this compound. wuxiapptec.com
Confocal Laser Scanning Microscopy Visualization of cellular effectsUsed to observe morphological changes and the localization of molecules within cells. nih.govdntb.gov.ua

Future Research Directions and Potential Academic Applications

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The formation of azaphilones, the class to which Rubiginosin B belongs, is a complex process orchestrated by fungal polyketide synthases (PKS). researchgate.netnih.gov While general biosynthetic pathways for azaphilones are partially understood, involving non-reducing and highly-reducing PKS enzymes to form a key intermediate, the specific enzymes and genetic clusters governing the creation of this compound's distinct structure remain largely uncharacterized. researchgate.netnih.gov Future research should aim to identify and characterize the complete biosynthetic gene cluster for rubiginosins in fungi like Hypoxylon rubiginosum. researchgate.netnih.gov This can be achieved through genome mining, targeted gene knockouts, and heterologous expression of the identified gene clusters. rsc.org Elucidating the roles of specific enzymes, such as PKS, FAD-dependent monooxygenases, and acyltransferases, will map the precise biosynthetic steps and could enable the engineered production of novel analogues. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies for Analogues

The total synthesis of this compound and its meroterpenoid relatives is an active area of organic chemistry research. nih.govacs.org Bioinspired synthetic strategies, including cascade reactions and cycloadditions, have been successfully employed to construct the complex polycyclic frameworks of related compounds like Rubiginosin A and G. nih.govresearchgate.netrsc.org Future work should focus on developing more efficient and stereoselective synthetic routes to produce this compound and a diverse library of its analogues. nih.govrsc.org This could involve leveraging novel catalytic methods to control stereochemistry, a known challenge in natural product synthesis. Creating a range of synthetic analogues by modifying different parts of the molecule is crucial for conducting detailed structure-activity relationship (SAR) studies to determine which functional groups are essential for its biological effects. rsc.orgnih.gov

Identification of Additional Molecular Targets and Signaling Pathways

Recent studies have significantly advanced our understanding of this compound's mechanism of action, showing it targets the calcineurin-NFAT signaling pathway. researchgate.netnih.gov By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), which in turn down-regulates the expression of Foxp3, a key transcription factor for regulatory T cells (Tregs). nih.govbohrium.com This mechanism underlies its ability to selectively inhibit Treg differentiation and enhance anti-tumor immune responses. researchgate.netnih.gov While the calcineurin-NFAT axis is a key target, future research should explore other potential molecular interactions. thno.orgmdpi.com Proteomic and transcriptomic analyses of cells treated with this compound could reveal additional affected proteins and pathways. Investigating its effect on other major signaling cascades, such as the MAPK and NF-κB pathways that regulate inflammation, is also a critical next step, as these are often modulated by anti-inflammatory phytochemicals. nih.govd-nb.info

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule with a specific biological activity that can be used to study cellular pathways. Given its selective inhibitory action on the calcineurin-NFAT pathway, this compound is an excellent candidate for use as a chemical probe in immunology research. researchgate.netnih.gov It can be used to investigate the specific roles of calcineurin and NFAT in different T cell subsets and to explore the downstream consequences of inhibiting this pathway in various disease models, particularly in cancer and autoimmune disorders. The development of tagged versions of this compound, for example by incorporating fluorescent or affinity labels, would enable researchers to visualize its subcellular localization and identify its binding partners directly, offering a powerful tool to dissect complex biological processes.

Comparative Studies of this compound with Related Meroterpenoids and Azaphilones

This compound is part of a large family of structurally related fungal pigments known as azaphilones. nih.govebi.ac.uk This family includes other well-known compounds such as the mitorubrins, rutilins, and chaetomugilins. uni-hamburg.demdpi.comreviberoammicol.com Systematic comparative studies of this compound against these related compounds would be highly valuable. Such research could reveal how subtle variations in the chemical structure—for instance, the position of an ester linkage as seen between Rubiginosin A and mitorubrins—influence biological activity and target specificity. nih.govresearchgate.net By comparing their effects on immune cells and various enzymatic assays, researchers can build a comprehensive structure-activity relationship profile for the broader azaphilone class, guiding the future design of more potent and selective molecules. frontiersin.org

Investigation of Synergistic Effects with Other Research Compounds

Combining bioactive compounds can sometimes lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. Future research should investigate the potential synergies between this compound and other research compounds, particularly in the context of cancer immunotherapy and anti-inflammatory research. For example, its ability to inhibit regulatory T cells could be combined with checkpoint inhibitors, which activate cytotoxic T cells. researchgate.net Studies have already shown that combining Treg-depleting agents with other immunotherapies can be a promising approach. researchgate.net Similarly, combining this compound with compounds that inhibit other inflammatory pathways, such as inhibitors of iNOS or COX-2, could lead to a more profound anti-inflammatory response. mdpi.complos.org Such combination studies in cell culture and preclinical models are essential for identifying novel and more effective research strategies. plos.org

Applications in Mechanistic Immunology Research

The discovery of this compound's effect on the calcineurin-NFAT pathway provides a powerful new tool for mechanistic immunology. researchgate.netnih.govnih.gov This pathway is central to T cell activation and function, and having a selective small molecule inhibitor allows for precise dissection of its role. ucl.ac.uk Researchers can use this compound to study the fundamental processes of T cell differentiation, particularly the balance between effector T cells and regulatory T cells, which is critical in both autoimmunity and cancer. researchgate.netbiorxiv.org By applying this compound in various in vitro and in vivo models, immunologists can gain deeper insights into how T cell responses are regulated and how they can be manipulated for future therapeutic strategies. ucl.ac.uk

Q & A

Q. What interdisciplinary frameworks enhance this compound’s application in non-immunological contexts (e.g., oncology or neurodegeneration)?

  • Methodological Answer: Collaborate with bioinformaticians to mine disease-specific omics databases (e.g., TCGA for cancer) for TNFR2-related biomarkers. Design phenotype-based screens (e.g., neuroinflammation models) and compare results with clinical datasets. Publish negative results to avoid publication bias and refine hypothesis-driven research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.